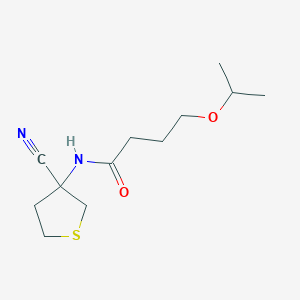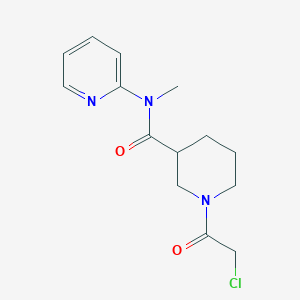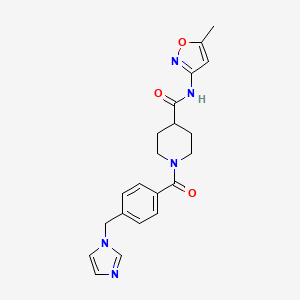![molecular formula C21H25ClN2O2 B2405574 2-(tetrahydrofuran-2-yl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1052077-01-6](/img/structure/B2405574.png)
2-(tetrahydrofuran-2-yl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a tetrahydrofuran ring, a benzimidazole ring, and a hydrochloride group. Tetrahydrofuran is a commonly used solvent in organic chemistry, and benzimidazole is a type of aromatic heterocyclic compound . The presence of these functional groups could suggest potential uses in pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups . The benzimidazole ring system is planar and aromatic, while the tetrahydrofuran ring is non-planar .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole and tetrahydrofuran rings . The benzimidazole ring is electron-rich and could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the functional groups . For example, the benzimidazole ring could contribute to the compound’s stability and resistance to oxidation .Applications De Recherche Scientifique
Nonpeptide Angiotensin II Receptor Antagonists
A study highlighted the discovery of a series of nonpeptide angiotensin II (AII) receptor antagonists, underscoring the potential of imidazole derivatives in creating potent, orally active antihypertensives. These compounds, including tetrazole derivatives, have shown significant promise in the treatment of hypertension, indicating the broader applicability of imidazole-based structures in designing antihypertensive drugs (Carini et al., 1991).
Diverse Chemical Library Generation
Research utilizing 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material for various alkylation and ring closure reactions demonstrated the capacity to generate a structurally diverse library of compounds. This study showcases the versatility of utilizing specific hydrochloride compounds in synthesizing a wide range of chemical entities for potential pharmacological screening (Roman, 2013).
Advanced Synthesis Techniques for Imidazoles
An improved synthesis method for imidazol-2-ylidenes by the reduction of imidazole-2-(3H)-thiones was reported, demonstrating the advancements in synthetic chemistry for creating imidazole derivatives. This method provides excellent yields, further contributing to the ease of synthesizing complex molecules for research applications (Kuhn & Kratz, 1993).
Tetrahydrosalen Synthesis
The synthesis of tetrahydrosalens from hydrolyzing certain bases with hydrochloric acid represents another dimension of chemical synthesis, facilitating the production of compounds that could have applications in catalysis or as part of material science investigations (Rivera et al., 2004).
Antiviral Activity
The development of novel erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides through a palladium coupling methodology points towards the exploration of imidazole derivatives in antiviral drug development. Such studies highlight the potential therapeutic applications of these compounds against viruses like human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1) (Gudmundsson et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
1-[3-(3-methylphenoxy)propyl]-2-(oxolan-2-yl)benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-16-7-4-8-17(15-16)24-14-6-12-23-19-10-3-2-9-18(19)22-21(23)20-11-5-13-25-20;/h2-4,7-10,15,20H,5-6,11-14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMZBVGHZJPBQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C4CCCO4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tetrahydrofuran-2-yl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B2405495.png)

![N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2405499.png)

![N-[(4-methylphenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2405502.png)

![N-[(4-bromophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2405505.png)
![5-((2,5-dimethylbenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2405506.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2405507.png)


![3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride](/img/structure/B2405511.png)
